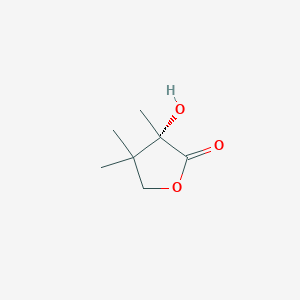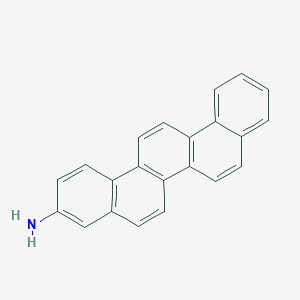![molecular formula C24H28N2S4 B12582601 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene CAS No. 223800-33-7](/img/structure/B12582601.png)
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene is an organic compound with the molecular formula C28H32N2S4 This compound is characterized by its unique structure, which includes two pyridyl groups attached to a benzene ring, each substituted with methylthiomethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-bis(methylthiomethyl)-4-pyridyl derivatives.
Coupling Reaction: These derivatives are then coupled with a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) and require specific solvents like toluene or dimethylformamide (DMF). The temperature and reaction time vary depending on the specific protocol used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or benzene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and sensors.
Wirkmechanismus
The mechanism of action of 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(methylthio)benzene: A simpler analog with only methylthio groups attached to the benzene ring.
1,4-Bis(methylthiomethyl)benzene: Similar structure but lacks the pyridyl groups.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Contains pyridyl groups but with different substituents.
Uniqueness
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene is unique due to the presence of both pyridyl and methylthiomethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
223800-33-7 |
|---|---|
Molekularformel |
C24H28N2S4 |
Molekulargewicht |
472.8 g/mol |
IUPAC-Name |
4-[4-[2,6-bis(methylsulfanylmethyl)pyridin-4-yl]phenyl]-2,6-bis(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C24H28N2S4/c1-27-13-21-9-19(10-22(25-21)14-28-2)17-5-7-18(8-6-17)20-11-23(15-29-3)26-24(12-20)16-30-4/h5-12H,13-16H2,1-4H3 |
InChI-Schlüssel |
GPXIWKUAVIHMEH-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=CC(=CC(=N1)CSC)C2=CC=C(C=C2)C3=CC(=NC(=C3)CSC)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)


![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)


![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
